molecular formula C9H9BF3KN2O3 B1408138 Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-38-6

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1408138
CAS No.: 1705578-38-6
M. Wt: 300.09 g/mol
InChI Key: KMLYLOGVVMNSRQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and a nitrophenylamino moiety. These features make it a valuable reagent in organic synthesis and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated control systems for temperature and atmosphere, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroborate group can participate in various nucleophilic substitution reactions, while the nitrophenylamino moiety can interact with different molecular targets. These interactions can modulate biochemical pathways and influence the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate is unique due to its combination of a trifluoroborate group and a nitrophenylamino moiety. This dual functionality enhances its reactivity and makes it a versatile reagent in various chemical and biological applications .

Properties

IUPAC Name

potassium;trifluoro-[3-(3-nitroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)5-4-9(16)14-7-2-1-3-8(6-7)15(17)18;/h1-3,6H,4-5H2,(H,14,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYLOGVVMNSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-38-6
Record name Borate(1-), trifluoro[3-[(3-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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